molecular formula C4H2Cl3N3 B1339642 2,4,6-Trichloropyrimidin-5-amine CAS No. 91322-00-8

2,4,6-Trichloropyrimidin-5-amine

Cat. No.: B1339642
CAS No.: 91322-00-8
M. Wt: 198.43 g/mol
InChI Key: FHBLBGKCJWORQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloropyrimidin-5-amine is a chemical compound with the molecular formula C4H2Cl3N3 It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms and one amino group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloropyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of barbituric acid with phosphorus oxychloride (POCl3) to produce 2,4,6-trichloropyrimidine, which can then be further reacted to introduce the amino group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes using sulfur oxychloride and other chlorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloropyrimidin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxybenzaldehydes and other nucleophiles. .

    Oxidation and Reduction:

Major Products Formed

The major products formed from nucleophilic substitution reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloropyrimidin-5-amine is unique due to the presence of both chlorine atoms and an amino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .

Biological Activity

2,4,6-Trichloropyrimidin-5-amine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been investigated for its effects on different biological pathways, particularly in cancer research and anti-inflammatory studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with three chlorine atoms and an amine group at the 5-position. This unique arrangement enhances its reactivity and biological interactions.

1. PI3K Inhibition

Recent studies have highlighted the role of this compound as a potential inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is frequently activated in various cancers. The inhibition of this pathway can lead to reduced cell proliferation and survival in cancer cells.

  • Case Study : In a study involving C4-2 prostate cancer cells, compounds similar to this compound were shown to inhibit the phosphorylation of Akt at S473 and T308, markers indicative of PI3K pathway activation. The results demonstrated a significant reduction in cell viability when treated with these compounds, suggesting their potential as therapeutic agents against castration-resistant prostate cancer .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have also been explored. These compounds have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

  • Research Findings : A series of studies reported that derivatives exhibited notable COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, certain derivatives showed an IC50 value of approximately 0.04 μmol against COX-2, indicating strong anti-inflammatory potential .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • PI3K Pathway : By inhibiting the PI3K pathway, these compounds prevent the downstream activation of Akt, leading to reduced cell survival signals in cancer cells.
  • COX Enzymes : The inhibition of COX enzymes results in decreased production of prostaglandins, which are mediators of inflammation.

Data Summary

Biological ActivityMechanismIC50 ValueReference
PI3K InhibitionInhibition of Akt phosphorylationNot specified
COX-2 InhibitionReduction of prostaglandin synthesis0.04 μmol

Properties

IUPAC Name

2,4,6-trichloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3N3/c5-2-1(8)3(6)10-4(7)9-2/h8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLBGKCJWORQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539159
Record name 2,4,6-Trichloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91322-00-8
Record name 2,4,6-Trichloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4,6-Trichloro-5-nitropyrimidine (1 g, 4.38 mmol) was suspended in EtOH (10 mL). Raney-Nickel®2800 in water (1.285 g, 21.89 mmol) was added and the vessel was purged with hydrogen gas and stirred at atmospheric pressure and room temperature overnight. After filtration through Celite® the filtrate was evaporated to give 1.3 g of crude 2,4,6-trichloropyrimidin-5-amine. MS [M+H] Found 200.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.285 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichloropyrimidin-5-amine
Reactant of Route 2
2,4,6-Trichloropyrimidin-5-amine
Reactant of Route 3
2,4,6-Trichloropyrimidin-5-amine
Reactant of Route 4
Reactant of Route 4
2,4,6-Trichloropyrimidin-5-amine
Reactant of Route 5
2,4,6-Trichloropyrimidin-5-amine
Reactant of Route 6
2,4,6-Trichloropyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.